(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide
Description
This compound features a conjugated (2E)-prop-2-enamide backbone linked to a 1,3-benzodioxol-5-yl group and a 2-(4-bromophenyl)-1H-indol-3-yl moiety via a sulfanyl ethyl spacer. The benzodioxol group contributes electron-rich aromaticity, while the bromophenyl-substituted indole introduces steric bulk and halogen-dependent electronic effects. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though explicit biological data are unavailable in the provided evidence. The E-configuration of the enamide is critical for planarity and conjugation, which may affect electronic properties like hyperpolarizability, as seen in analogs .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O3S/c27-19-9-7-18(8-10-19)25-26(20-3-1-2-4-21(20)29-25)33-14-13-28-24(30)12-6-17-5-11-22-23(15-17)32-16-31-22/h1-12,15,29H,13-14,16H2,(H,28,30)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXJABVSYSNBS-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a series of reactions including halogenation, amination, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are explored in medicine. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Structural Diversity: The target compound uniquely combines benzodioxol, bromophenyl-indole, and sulfanyl ethyl groups. The benzodioxol-enamide scaffold is shared with , but the latter lacks indole and sulfanyl motifs.
Synthetic Efficiency: Yields for indole-sulfonamide analogs range from 8% (54) to 28% (58) , suggesting challenging syntheses due to steric hindrance or purification hurdles.
The sulfanyl group (-S-) in the target may offer different hydrogen-bonding capabilities versus sulfonamides (-SO₂NH-) in 58 and 54 .
Hyperpolarizability and Computational Analysis: The chlorophenyl-enamide analog ( ) underwent hyperpolarizability and HOMO-LUMO analysis, revealing charge-transfer properties critical for nonlinear optical applications. The target’s bromophenyl group likely alters these electronic properties due to bromine’s larger atomic radius and lower electronegativity compared to chlorine.
The benzodioxol group in the target may confer antioxidant or kinase-inhibitory activity, as seen in other benzodioxol-containing drugs.
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide is a novel synthetic molecule that has drawn attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and an indole derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 436.35 Da.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on related indole derivatives have shown that they can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MV4-11 (leukemia) | 0.3 | Apoptosis induction | |
| MOLM13 (leukemia) | 1.2 | Cell cycle arrest | |
| MCF7 (breast) | 0.5 | ERK pathway inhibition |
The compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to decreased phosphorylation of ERK1/2, which is crucial for cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The presence of the benzodioxole moiety may enhance ROS production, contributing to cellular stress and apoptosis in cancer cells.
- Sulfhydryl Interaction : The sulfanyl group in the structure can interact with thiol groups in proteins, potentially disrupting redox balance and promoting apoptosis.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Indole Derivatives : A study demonstrated that an indole-based compound significantly inhibited tumor growth in xenograft models at doses as low as 10 mg/kg when administered orally .
- Pharmacokinetics : Research on similar compounds indicated favorable pharmacokinetic profiles with high oral bioavailability and significant plasma concentrations correlating with therapeutic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
- Methodology : The synthesis involves multi-step organic reactions, including esterification, coupling, and protection/deprotection strategies. For example, bromophenyl indole intermediates can be synthesized via acid-catalyzed esterification of 4-bromobenzoic acid derivatives, followed by nucleophilic substitution with sulfanyl ethylamine under basic conditions. The enamide linkage may require coupling agents like EDC/HOBt for amide bond formation .
- Optimization : Design of Experiments (DoE) can statistically optimize reaction parameters (e.g., temperature, catalyst loading) to improve yield and purity, as demonstrated in flow-chemistry protocols for similar diazomethane syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly for the benzodioxole and bromophenyl groups.
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures, as seen in analogous benzodioxole-indole derivatives .
- Data Interpretation : Crystallographic data (e.g., bond angles, torsion angles) validate the (2E)-configuration of the enamide and planarity of the indole-benzodioxole system .
Q. How should stability and storage conditions be managed to prevent degradation?
- Storage : Maintain under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfanyl group or hydrolysis of the enamide.
- Handling : Use gloveboxes for moisture-sensitive steps, as recommended in safety protocols for structurally related acrylamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets like FLAP or 5-HT2A receptors?
- Experimental Design :
- In Vitro Assays : Use human whole blood assays to measure inhibition of leukotriene B4 (LTB4) for FLAP activity, with preincubation times (5 h) to assess potency .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A/D2 receptors) with modified indole derivatives, comparing substituent effects on binding affinity .
Q. What computational strategies predict target interactions and binding modes?
- Molecular Modeling :
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with FLAP or serotonin receptors. Indole and benzodioxole moieties may occupy hydrophobic pockets, while the sulfanyl group stabilizes via hydrogen bonding .
- MD Simulations : Assess conformational stability of the enamide linker in aqueous vs. membrane-bound environments.
Q. How can contradictions in reported biological data for indole derivatives be resolved?
- Case Study : If conflicting 5-HT2A binding affinities are reported, evaluate assay conditions (e.g., incubation time, cell lines) and structural variations (e.g., substituent position on indole).
- Validation : Cross-validate using orthogonal techniques (e.g., functional cAMP assays vs. radioligand binding) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
